molecular formula C8H7FN2 B033144 5-(Aminomethyl)-2-fluorobenzonitrile CAS No. 368426-86-2

5-(Aminomethyl)-2-fluorobenzonitrile

Cat. No.: B033144
CAS No.: 368426-86-2
M. Wt: 150.15 g/mol
InChI Key: VRSKZZIXPDVEFN-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-fluorobenzonitrile is an organic compound with the molecular formula C8H7FN2. It is a derivative of benzonitrile, where the benzene ring is substituted with an aminomethyl group at the 5-position and a fluorine atom at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-fluorobenzonitrile typically involves the following steps:

    Nitration: The starting material, 2-fluorotoluene, undergoes nitration to form 2-fluoro-5-nitrotoluene.

    Reduction: The nitro group in 2-fluoro-5-nitrotoluene is reduced to an amino group, yielding 2-fluoro-5-aminotoluene.

    Formylation: The amino group is then protected, and the methyl group is oxidized to a formyl group, resulting in 5-formyl-2-fluoroaniline.

    Aminomethylation: Finally, the formyl group is converted to an aminomethyl group through reductive amination, producing this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-fluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

5-(Aminomethyl)-2-fluorobenzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)-2-chlorobenzonitrile
  • 5-(Aminomethyl)-2-bromobenzonitrile
  • 5-(Aminomethyl)-2-iodobenzonitrile

Uniqueness

5-(Aminomethyl)-2-fluorobenzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical transformations and enhances its potential in medicinal chemistry for the development of novel therapeutics.

Biological Activity

5-(Aminomethyl)-2-fluorobenzonitrile, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H8FN2 and a molecular weight of 154.16 g/mol. The compound features a benzene ring substituted with an aminomethyl group at the 5-position and a fluorine atom at the 2-position. The presence of the aminomethyl group allows for hydrogen bonding and electrostatic interactions with biological targets, while the fluorine enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Compounds similar to this compound have shown significant free radical scavenging properties, which can help mitigate oxidative stress in biological systems.
  • Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, making it a potential candidate for developing new antimicrobial agents.
  • Inhibition of Glycolysis : Analogous compounds have been investigated for their ability to inhibit glycolysis in cancer cells, particularly glioblastoma multiforme (GBM) cells. This inhibition can be crucial in targeting cancer metabolism .

The biological activity of this compound can be attributed to its ability to interact with key enzymes and receptors in metabolic pathways. The aminomethyl group facilitates binding through hydrogen bonds, while the fluorine atom may enhance binding affinity due to its electronegative nature.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-(Aminomethyl)-2-fluorobenzonitrileAminomethyl at 4-positionDifferent substitution pattern on the benzene ring
5-Amino-2-fluorobenzonitrileAmino instead of aminomethylLacks the additional carbon chain of aminomethyl
3-(Aminomethyl)-2-fluorobenzonitrileAminomethyl at 3-positionVaries in the position of the aminomethyl group

Case Studies

  • Antioxidant Activity Assessment : A study evaluated the antioxidant potential of various fluorinated benzonitriles, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
  • Inhibition of Glycolysis in Cancer Cells : Research involving halogenated derivatives showed that modifications at the C-2 position could enhance inhibitory effects on hexokinase activity in GBM cells. This suggests that compounds like this compound could be developed as effective agents against aggressive cancers .

Properties

IUPAC Name

5-(aminomethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSKZZIXPDVEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595147
Record name 5-(Aminomethyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368426-86-2
Record name 5-(Aminomethyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Aminomethyl)-2-fluorobenzonitrile
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Synthesis routes and methods

Procedure details

A solution of 5-(bromomethyl)-2-fluorobenzonitrile (300 mg, 1.402 mmol) in 7M NH3/methanol (5 mL, 35.0 mmol) was stirred at room temp for 18 h. After the removing the solvent the resulting residue was stirred with Et2O/sat. Na2CO3. The aqueous layer was then separated and the organic layer dried (Na2SO4), filtered and concentrated to give a 3:1 mixture of the title compound, amine 5-(aminomethyl)-2-fluorobenzonitrile contaminated and 5,5′-azanediylbis(methylene)bis(2-fluorobenzonitrile). The mixture was used without further purification. 1H NMR (500 MHz, CDCl3) δ: 7.48-7.66 (2 H, m), 7.07-7.21 (1 H, m), 3.89 (2 H, s).
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